Unique Sulfinamide Rearrangement Kinetics: A 10⁶-Fold Acceleration Compared to Classical Bamberger Rearrangement
The formation of glutathione sulfinanilide proceeds via a unimolecular rearrangement of a semimercaptal intermediate, ArN(OH)SG. This rearrangement is characterized by a Hammett ρ+ value of -3.5, indicating a highly electrophilic transition state consistent with a nitrenium ion intermediate [1]. Crucially, the sulfur atom of the glutathione moiety provides an approximate 10⁶-fold rate acceleration for N-O bond cleavage compared to the analogous Bamberger rearrangement of phenylhydroxylamine (PhNHOH), which lacks the adjacent sulfur [1]. This quantitative acceleration is not observed in reactions forming other common glutathione conjugates like GSSG or simple sulfenamides, highlighting a unique kinetic signature for sulfinanilide formation.
| Evidence Dimension | Rate Acceleration for N-O Cleavage |
|---|---|
| Target Compound Data | ~10⁶-fold acceleration (estimated) for PhN(OH)SG rearrangement to sulfinanilide |
| Comparator Or Baseline | Bamberger rearrangement of phenylhydroxylamine (PhNHOH) without adjacent sulfur |
| Quantified Difference | Approximately 1,000,000-fold faster |
| Conditions | Aqueous solution, mechanistic study based on kinetic analysis and ¹⁸O tracer experiments (J. Am. Chem. Soc. 1992) |
Why This Matters
This kinetic data confirms that glutathione sulfinanilide is formed via a mechanistically unique pathway, and its use as a research tool ensures that studies of nitrosoarene metabolism are probing the correct, highly accelerated reaction channel rather than a generic slow pathway.
- [1] Kazanis S, McClelland RA. Electrophilic intermediate in the reaction of glutathione and nitrosoarenes. J Am Chem Soc. 1992;114(8):3052-3059. doi:10.1021/ja00034a042 View Source
